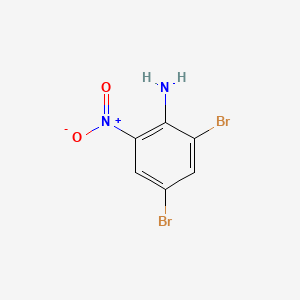

2,4-Dibromo-6-nitroaniline

説明

Contextualization within Halogenated Nitroanilines and Aromatic Compounds

2,4-Dibromo-6-nitroaniline belongs to the class of organic compounds known as aromatic compounds, which are characterized by a planar, ring-shaped structure. numberanalytics.comopenaccessjournals.com Aromatic compounds are foundational in organic chemistry, serving as building blocks for a vast number of synthetic materials. openaccessjournals.com Their inherent stability and specific reactivity make them crucial in diverse fields, including pharmaceuticals and materials science. numberanalytics.comopenaccessjournals.comsolubilityofthings.com

More specifically, this compound is classified as a halogenated nitroaniline. This means it is a derivative of aniline (B41778), a primary aromatic amine, that has been modified with both halogen (in this case, bromine) and nitro group substituents. cymitquimica.com The presence of these functional groups on the aniline core significantly influences the compound's chemical properties and reactivity.

The introduction of halogen atoms, such as bromine, into an organic molecule is a process known as halogenation. jk-sci.com This is a fundamental reaction in organic synthesis that can impart new properties to the compound or create versatile intermediates for further chemical transformations. jk-sci.com The bromine atoms in this compound can enhance its electrophilic properties, making it amenable to further functionalization. cymitquimica.com

The nitro group (NO2) is another key feature, contributing to the compound's reactivity and potential use as a nitrating agent. cymitquimica.com The development of nitroarenes (aromatic compounds containing a nitro group) has been significant since the 19th century, with applications ranging from dyes to pharmaceuticals.

Research Significance and Interdisciplinary Relevance

The unique structure of this compound makes it a valuable intermediate in various chemical syntheses. It is frequently utilized in academic and industrial research, particularly in the manufacturing of dyes. cymitquimica.combiosynth.com The compound can be used to produce azo disperse dyes, which are noted for their vibrant colors and are used for dyeing hydrophobic fabrics.

Its utility extends to the synthesis of other complex organic molecules. For instance, it serves as a building block for creating halogenated quinoline (B57606) derivatives and diphenols-amides, which may possess biological activity. sigmaaldrich.com The ability to undergo further reactions, such as diazotization, makes it a versatile precursor for a range of other chemical entities. sigmaaldrich.com

The study of compounds like this compound also contributes to the development of more environmentally friendly chemical processes. Research into its synthesis has explored "green chemistry" methods that avoid the use of organic solvents. researchgate.net

Below are tables detailing some of the key properties and identifiers of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4Br2N2O2 | biosynth.com |

| Molecular Weight | 295.92 g/mol | biosynth.com |

| Appearance | Yellowish or brownish solid | cymitquimica.com |

| Melting Point | 128-130 °C | sigmaaldrich.com |

| Flash Point | 127 °C | biosynth.com |

| Density | 2.2265 (rough estimate) | chemicalbook.com |

| pKa | -2.13±0.10 | chemicalbook.com |

| Solubility | Low solubility in water, more soluble in organic solvents. | cymitquimica.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 827-23-6 | biosynth.com |

| IUPAC Name | This compound | thermofisher.com |

| InChI Key | OBTUHOVIVLDLLD-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Nc1c(Br)cc(Br)cc1N+=O | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTUHOVIVLDLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231970 | |

| Record name | Benzenamine, 2,4-dibromo-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-23-6 | |

| Record name | Benzenamine, 2,4-dibromo-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 827-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-dibromo-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2,4 Dibromo 6 Nitroaniline

Classical Synthetic Approaches

Classical methods for synthesizing 2,4-Dibromo-6-nitroaniline predominantly rely on the direct bromination of nitroaniline precursors. These methods often involve multi-step pathways to achieve the desired substitution pattern.

The introduction of bromine atoms onto an aniline (B41778) ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, the starting materials are typically 2-nitroaniline (B44862) or 4-nitroaniline (B120555).

The synthesis of this compound can be approached through the bromination of 2-nitroaniline. The amino group in 2-nitroaniline directs electrophilic substitution to the ortho and para positions. However, direct bromination can lead to a mixture of products, including the over-brominated 4,6-dibromo-2-nitroaniline. thieme-connect.comsci-hub.se Achieving regioselectivity for the desired this compound isomer from 2-nitroaniline can be challenging.

Alternatively, starting from 4-nitroaniline, bromination occurs at the positions ortho to the activating amino group, which are positions 2 and 6. This leads to the formation of 2,6-dibromo-4-nitroaniline (B165464). researchgate.netchemicalbook.comrsc.org Further manipulation would be required to obtain the this compound isomer.

One documented approach to synthesize a related compound, 2-bromo-4,6-dinitroaniline, involves the simultaneous nitration and bromination of bromobenzene. google.com This suggests that complex substitution patterns can be achieved through carefully controlled reaction conditions.

Acidic mediums are crucial in the bromination of anilines as they can facilitate the formation of the bromonium ion (Br+), the active electrophile. In strongly acidic conditions, the amino group of aniline can be protonated to form the anilinium ion, which is a meta-directing group. doubtnut.combyjus.com This can influence the regioselectivity of the bromination reaction. Acetic acid is a commonly used solvent as it can act as a Brønsted-Lowry acid, providing protons to improve the reactivity of the brominating agent. ccspublishing.org.cn

A variety of brominating agents have been employed for the bromination of anilines. These include molecular bromine (Br2), N-bromosuccinimide (NBS), and systems that generate bromine in situ, such as potassium bromide (KBr) with an oxidant. sci-hub.sesci-hub.se For instance, the combination of KBr and sodium perborate (B1237305) in acetic acid has been used for the regioselective monobromination of deactivated anilines. scispace.com Another approach utilizes a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium. researchgate.net Copper(II) bromide (CuBr2) has also been used as a brominating agent, sometimes in conjunction with ionic liquids to enhance regioselectivity. beilstein-journals.org

The choice of brominating agent and acidic medium significantly impacts the reaction's efficiency and the distribution of products. For example, the use of a copper sulfate (B86663) (CuSO4·5H2O)/sodium bromide (NaBr)/sodium persulfate (Na2S2O8) system has been shown to be effective for the oxidative bromination of free anilines. thieme-connect.comsci-hub.se

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include temperature, stirring, and the use of additives.

Temperature: The reaction temperature can influence the rate and selectivity of the bromination. For example, in a copper-catalyzed bromination of 2-nitroaniline, the reaction was initially stirred at 7°C and then at 25°C. thieme-connect.comsci-hub.se In another instance, the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline was carried out at 20°C. chemicalbook.com A patented method for preparing 2,6-dibromo-4-nitroaniline diazosalt from p-nitroaniline specifies reaction temperatures between 20-70°C depending on the concentration of sulfuric acid used. google.comgoogle.com

Stirring: Continuous and efficient stirring is essential to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures. This helps to maintain a uniform temperature and concentration throughout the reaction vessel, leading to more consistent results. thieme-connect.comsci-hub.segoogle.comgoogle.com

Additives: Additives can be used to catalyze the reaction or to control selectivity. For instance, copper salts like CuSO4·5H2O are used as catalysts in oxidative bromination reactions. thieme-connect.comsci-hub.se In some cases, ionic liquids have been employed as solvents to improve the regioselectivity of halogenation reactions. beilstein-journals.org The addition of an oxidant, such as sodium persulfate or hydrogen peroxide, is often necessary when using a bromide salt as the bromine source to generate the active brominating species in situ. thieme-connect.comsci-hub.segoogle.comgoogle.com

The following table summarizes the reaction conditions for the synthesis of brominated nitroanilines from various studies.

| Precursor | Brominating Agent/System | Solvent/Medium | Temperature (°C) | Additives | Product(s) | Reference |

| 2-Nitroaniline | NaBr/Na2S2O8 | CH3CN/H2O | 7 then 25 | CuSO4·5H2O | 4-Bromo-2-nitroaniline and 4,6-dibromo-2-nitroaniline | thieme-connect.comsci-hub.se |

| 4-Nitroaniline | Bromine | Dichloromethane/Water | 28 | Hydrochloric acid | 2,6-Dibromo-4-nitroaniline | chemicalbook.com |

| 4-Nitroaniline | Bromide-Bromate salts | Aqueous acidic medium | Ambient | - | 2,6-Dibromo-4-nitroaniline | researchgate.netrsc.org |

| 4-Nitroaniline | Bromine/Hydrogen Peroxide | Sulfuric acid | 20-70 | - | 2,6-Dibromo-4-nitroaniline diazosalt | google.comgoogle.com |

| 2-Nitroaniline | KBr/NaBO3·4H2O | Acetic acid | Room Temperature | Ammonium molybdate (B1676688) (optional) | Mixture of mono- and polybrominated compounds | scispace.com |

| Aniline Analogues | CuBr2 | Ionic Liquid | Room Temperature | - | para-Bromoanilines | beilstein-journals.org |

The synthesis of specifically substituted anilines often requires a multi-step approach to control the regiochemistry. libretexts.org For instance, to synthesize m-bromoaniline from benzene (B151609), a three-step process is necessary: nitration, followed by bromination, and finally reduction of the nitro group to an amine. libretexts.org The order of these reactions is crucial because the directing effects of the substituents change at each step.

While a direct multi-step synthesis for this compound is not explicitly detailed in the provided search results, the principles of multi-step synthesis are applicable. A plausible, though not directly cited, pathway could involve:

Nitration of a suitable starting material.

A first bromination step.

A second bromination or another functional group manipulation to achieve the final 2,4-dibromo-6-nitro substitution pattern.

Bromination of Substituted Anilines

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, use less hazardous reagents, and improve atom economy.

For the synthesis of related compounds like 2,6-dibromo-4-nitroaniline, a green process has been developed using a bromide-bromate salt mixture in an aqueous acidic medium, avoiding the use of organic solvents. researchgate.netrsc.org This method allows for the recycling of the aqueous acidic filtrate, minimizing waste. rsc.org The use of in situ generation of the brominating agent from bromide salts with an oxidant is also considered a greener alternative to using hazardous molecular bromine. ccspublishing.org.cn

Another green approach involves the use of a copper-catalyzed oxidative bromination that requires only a catalytic amount of a copper salt, reducing the environmental impact compared to methods that use stoichiometric amounts of copper bromide. thieme-connect.comsci-hub.se The use of ionic liquids as recyclable solvents also represents a step towards greener synthesis, although their own environmental impact needs to be considered. beilstein-journals.org

While specific green chemistry methods for the direct synthesis of this compound are not extensively documented in the search results, the principles demonstrated in the synthesis of similar compounds are highly relevant and represent a promising direction for future research.

Solvent-Free Processes

Solvent-free synthesis of this compound represents a significant advancement in environmentally friendly chemistry. One notable solvent-free approach involves the bromination of 2-bromo-4-nitroaniline (B50497) using a solid-phase mixture of sodium bromide and sodium bromate. This reaction is initiated by the addition of concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. The reaction proceeds rapidly and often with high yields.

Another innovative solvent-free technique is mechanochemistry, where mechanical force, such as grinding or milling, is used to initiate the chemical reaction. This method can lead to the formation of the desired product without the need for any bulk solvent, thereby minimizing waste and potential environmental contamination.

Utilization of Bromide-Bromate Salts in Aqueous Acidic Medium

A common and efficient method for the synthesis of this compound involves the use of a combination of bromide and bromate salts in an aqueous acidic medium. This system generates bromine in situ, providing a safer and more controlled brominating agent than liquid bromine. Typically, a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) or potassium bromide (KBr) and potassium bromate (KBrO₃) is used.

The reaction is generally carried out by dissolving the starting material, 2-bromo-4-nitroaniline, in an acidic solution, often aqueous acetic acid or sulfuric acid. The bromide-bromate salt mixture is then added, leading to the gradual release of bromine and subsequent electrophilic substitution on the aniline ring. The use of an aqueous medium is a key advantage of this method, reducing the reliance on volatile organic solvents.

Catalyst Systems for Sustainable Synthesis (e.g., in situ bromine generation)

Sustainable synthesis of this compound is heavily reliant on the development of effective catalyst systems. The in situ generation of bromine, as mentioned in the previous section, is a prime example of a catalytic approach that enhances safety and sustainability. This method avoids the handling and transportation of hazardous elemental bromine.

Various catalysts have been explored to improve the efficiency and selectivity of the bromination reaction. For instance, the use of phase transfer catalysts can be beneficial in biphasic reaction systems, facilitating the transfer of reactants between the aqueous and organic phases and thereby increasing the reaction rate. Research into solid acid catalysts is also underway to replace corrosive liquid acids like sulfuric acid, further enhancing the green credentials of the synthesis.

Recycling and Reusability in Synthetic Protocols

A crucial aspect of sustainable chemistry is the ability to recycle and reuse reagents and catalysts. In the synthesis of this compound, particularly in catalytic systems, the reusability of the catalyst is a key consideration. For example, after the completion of the reaction, a solid catalyst can be recovered by simple filtration, washed, and then reused in subsequent batches.

Purity and Characterization of Synthetic Products

Following the synthesis of this compound, a critical step is the purification of the crude product and the subsequent verification of its purity.

Purification Techniques (e.g., recrystallization)

Recrystallization is the most common and effective method for the purification of crude this compound. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

For this compound, common solvents for recrystallization include ethanol, methanol, and acetic acid. The crude product is dissolved in the minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Purity Assessment Methods (e.g., HPLC, melting point analysis)

The purity of the synthesized this compound is assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the compound and for identifying and quantifying any impurities. A specific HPLC method would involve a suitable stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve separation of the components.

Iii. Reactivity and Reaction Mechanisms of 2,4 Dibromo 6 Nitroaniline

Electrochemical Oxidation Studies

The electrochemical oxidation of 2,4-Dibromo-6-nitroaniline has been investigated, particularly in aqueous sulphuric acid solutions on a platinum electrode. rsc.orgcitelec.org These studies, employing techniques such as rotating-disc electrode, cyclic voltammetry, and controlled-potential electrolysis, have shed light on the intricate reaction pathways. rsc.org

In aqueous sulphuric acid solutions with concentrations greater than 9.0 mol dm⁻³, the electrochemical oxidation of this compound exhibits distinct behaviors depending on the acid concentration. rsc.org At sulphuric acid concentrations below 13.0 mol dm⁻³, a single oxidation process is observed. rsc.org This initial process follows a first-order ECE (electrochemical-chemical-electrochemical) reaction mechanism. rsc.org

The proposed mechanism involves the initial reversible one-electron oxidation of the electroactive species to form a radical cation. rsc.org This is followed by a rate-determining deprotonation step, which is an irreversible chemical reaction. rsc.org The resulting radical then undergoes a further reversible one-electron oxidation to generate a dication. rsc.org Subsequent hydrolysis of this dication leads to the formation of a p-benzoquinonimine derivative, which is then further hydrolyzed to the corresponding p-benzoquinone. rsc.org

At acid concentrations higher than 13.0 mol dm⁻³, a second oxidation process emerges. rsc.org This second process is characterized as an irreversible two-electron transfer that is controlled by diffusion. rsc.org The electroactive species for this second process is formed from the loss of a proton from the benzene (B151609) ring of the radical cation generated from the more protonated form of this compound. rsc.org The rate-determining step for this second pathway is the initial irreversible two-electron charge transfer. rsc.org

The concentration of sulphuric acid plays a crucial role in determining the nature of the initial electroactive species of this compound. rsc.org Voltammetric data and changes in solution color with increasing acid concentration indicate the existence of two primary electroactive forms for the first oxidation process. rsc.org

Species (I): Present at acid concentrations at or below 13.0 mol dm⁻³, this species has only the amino group protonated. rsc.org

Species (II): Observed at acid concentrations above 11.0 mol dm⁻³, this species has both the amino and nitro groups protonated. rsc.org

In the acid concentration range of 11.0–13.0 mol dm⁻³, both species (I) and (II) are present in the solution. rsc.org Despite their different protonation states, both species follow similar decomposition pathways to ultimately yield the corresponding p-benzoquinone. rsc.org

The primary oxidation product identified from the electrochemical oxidation of this compound in aqueous sulphuric acid is the corresponding p-benzoquinone derivative. rsc.org The formation of this product is a result of a series of steps involving electron transfer, deprotonation, and hydrolysis. rsc.org The intermediate p-benzoquinonimine derivative is formed through the hydrolysis of a dication, which is then further hydrolyzed to the final p-benzoquinone product. rsc.org

The electrochemical oxidation of this compound demonstrates both kinetic and diffusion control depending on the specific reaction pathway. rsc.orgwolfram.com

The first oxidation process, which predominates at lower acid concentrations, is under kinetic control, specifically a first-order ECE mechanism where the deprotonation of the initially formed radical cation is the rate-determining step. rsc.org

In contrast, the second oxidation process, which appears at higher acid concentrations, is controlled by diffusion. rsc.org This is an irreversible two-electron process where the rate is limited by the mass transport of the electroactive species to the electrode surface. rsc.org The initial irreversible two-electron charge transfer is the rate-determining step of this diffusion-controlled process. rsc.org

The nature of the electrochemical reaction, whether it is controlled by the kinetics of the reaction at the electrode surface or by the diffusion of the electroactive species from the bulk solution, is a fundamental aspect of electrochemistry. wolfram.com When the reaction kinetics are very fast, the process is limited by diffusion, and when diffusion is very fast, the process is controlled by kinetics. wolfram.com

The electrochemical behavior of this compound can be compared with that of other halogenated anilines. For instance, the electrochemical oxidation of 4-bromoaniline (B143363) and 2,4-dibromoaniline (B146533) in acetonitrile (B52724) solution also proceeds via a dimerization step, which is a common pathway for many substituted anilines. researchgate.net In these cases, the para-substituent is eliminated and can subsequently halogenate the starting aniline (B41778) at a free ortho position. researchgate.net

In contrast, for 2,4,6-tribromoaniline, halogenation does not occur because the ejected halide ion is oxidized to elemental halogen. researchgate.net The electrochemical oxidation of various chloro- and bromo-substituted anilines in unbuffered acetonitrile solution primarily results in dimerization with the release of the para-substituent halide. researchgate.net The presence and position of halogen atoms, as well as other substituents like the nitro group in this compound, significantly influence the specific reaction pathways and products. researchgate.netnih.gov For example, the presence of one or two halogen atoms on the aniline ring can still allow for the formation of a conducting polymer through electrochemical processes. researchgate.net

Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, which are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, derivatives of this compound have been shown to undergo copper-catalyzed coupling reactions with arylboronic acids using CuI/oxalamide systems, achieving good yields. smolecule.com These modern catalytic systems represent an improvement over classical methods. smolecule.com

The dibromophenyl moiety in related compounds can undergo Suzuki or Heck reactions, allowing for the synthesis of more complex molecular architectures. smolecule.com For example, 2,6-dibromo-4-nitroaniline (B165464) has been successfully used in palladium-catalyzed Suzuki reactions with various aryl boronic acids to produce biaryl compounds, which have applications in materials science and pharmaceuticals. researchgate.net

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used due to its mild reaction conditions and the low toxicity of the boron-containing byproducts.

Ligand-Free Conditions and Reactivity with Aryl Boronic Acids

Research has demonstrated the feasibility of conducting Suzuki-Miyaura coupling reactions of bromoanilines with aryl boronic acids under ligand-free conditions. These reactions can be efficiently catalyzed by palladium acetate (B1210297) in an aqueous N,N-dimethylformamide (DMF) medium. This approach offers a simpler and more environmentally friendly alternative to traditional methods that often require phosphine (B1218219) ligands. The use of an aqueous palladium source can also facilitate the reaction at room temperature without the need for an inert atmosphere or specialized equipment.

Influence of Substituents on Aryl Boronic Acids

The electronic properties of the substituents on the aryl boronic acid can significantly influence the efficiency of the Suzuki-Miyaura coupling reaction. Generally, aryl boronic acids with electron-donating groups enhance the yield of the cross-coupling product. For instance, in the reaction of 2,6-dibromoaniline (B42060) with aryl boronic acids, 4-methylphenyl boronic acid resulted in a higher yield (96%) compared to 4-methoxyphenyl (B3050149) boronic acid (62%). This difference in reactivity can be attributed to the negative inductive effect of the methoxy (B1213986) group, which decreases the nucleophilicity of the boronic acid. Conversely, electron-withdrawing groups on the aryl boronic acid can also lead to good to excellent yields, as seen with various fluoro-substituted phenyl boronic acids.

Table 1: Suzuki-Miyaura Coupling of 2,6-dibromoaniline with Various Aryl Boronic Acids

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2,6-diphenylaniline | 85 |

| 4-Methylphenyl boronic acid | 2,6-bis(4-methylphenyl)aniline | 96 |

| 4-Methoxyphenyl boronic acid | 2,6-bis(4-methoxyphenyl)aniline | 62 |

| 4-Fluorophenyl boronic acid | 2,6-bis(4-fluorophenyl)aniline | 92 |

| 2-Fluorophenyl boronic acid | 2,6-bis(2-fluorophenyl)aniline | 88 |

| 2,4-Difluorophenyl boronic acid | 2,6-bis(2,4-difluorophenyl)aniline | 95 |

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine in the presence of a strong base. This reaction is a cornerstone for the synthesis of aryl amines. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, and subsequent reductive elimination to yield the N-aryl product. The choice of ligand and base is critical for the success of the reaction, with various phosphine ligands being developed to improve efficiency and substrate scope. While specific examples involving this compound are not extensively detailed in the provided context, the general principles of the Buchwald-Hartwig reaction suggest its applicability for further functionalization of this compound. For instance, coupling with various anilines could lead to the formation of complex diarylamine structures. The reactivity of aryl halides in this reaction generally follows the order Ar-I > Ar-Br > Ar-Cl.

Halogen-Exchange Reactions

The bromine atoms on the this compound ring can be substituted with other halogens through halogen-exchange reactions. These reactions are often catalyzed by metal catalysts. The presence of multiple halogens on a molecule like 2,4-dibromo-6-iodoaniline (B7936625) (a related compound) allows for diverse halogen-exchange reactions, a feature less prominent in mono-halogenated analogs. For example, the Finkelstein reaction is a well-known halide exchange reaction.

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution.

Derivatization and Functional Group Transformations

The primary amino group of this compound is the main site for derivatization, allowing for a range of functional group transformations. These reactions are fundamental to its application as a precursor in the synthesis of more complex molecules, particularly dyes and heterocyclic systems.

The conversion of the primary aromatic amino group of this compound into a diazonium salt is a critical first step for many of its subsequent reactions. This process, known as diazotization, typically involves treating the aniline with a source of nitrous acid (HNO₂) under cold, acidic conditions.

The reaction is generally carried out using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or by using nitrosyl sulfuric acid (H₂SO₄/NaNO₂). askfilo.comgoogle.com The temperature is maintained at low levels, typically between 0-5°C, to prevent the highly unstable diazonium salt from decomposing. askfilo.com The resulting 2,4-dibromo-6-nitrophenyldiazonium salt is usually not isolated in dry form due to its explosive nature and is used immediately in solution for further synthesis. nih.gov The presence of the two electron-withdrawing bromine atoms and the nitro group enhances the stability of the diazonium salt in solution compared to simpler aniline derivatives, making it a reliable intermediate for subsequent coupling or substitution reactions. askfilo.comnih.gov

Table 1: Typical Reagents for Diazotization

| Reagent System | Typical Conditions | Reference |

|---|---|---|

| Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl) | 0-5°C, aqueous solution | askfilo.com |

| Nitrosylsulfuric Acid (NOHSO₄) | 0°C to 25°C, in sulfuric acid or organic solvent | google.comjustia.com |

The diazonium salt derived from this compound is a key intermediate in the synthesis of azo dyes. researchgate.net These dyes are produced through an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound, known as the coupling component. nih.gov The resulting molecules contain the characteristic azo group (-N=N-) which acts as a chromophore, responsible for the color of the dye.

The choice of the coupling component, which is often a phenol, naphthol, or an aromatic amine, determines the final color and properties of the dye. For instance, the diazonium salt of the related isomer, 2,6-dibromo-4-nitroaniline, is coupled with N-ethyl-N-cyanoethyl aniline to produce disperse dyes. google.comgoogle.com The reaction is typically carried out under specific pH conditions to ensure the coupling component is sufficiently activated for the electrophilic attack by the diazonium ion. This versatility makes dibromo-nitroaniline derivatives important precursors for a range of blue and brown disperse dyes used for coloring hydrophobic fabrics like polyester (B1180765).

Table 2: Example of Azo Coupling for Dye Synthesis (using a related isomer)

| Diazo Component Precursor | Coupling Component | Resulting Product Type | Reference |

|---|---|---|---|

| 2,6-Dibromo-4-nitroaniline | N-ethyl-N-cyanoethyl aniline | Azo Disperse Dye | google.comgoogle.com |

This compound can undergo intramolecular or intermolecular cyclization reactions to form various ring systems. These reactions often involve the transformation of both the amino and nitro groups. A key strategy involves the reduction of the nitro group to an amino group, creating a diamine intermediate which can then react with other reagents to form a new ring.

For example, a chemoselective hydrogenation process can be employed where the nitro group is reduced while the bromine atoms and the initial amino group remain intact. The resulting 1,2-diamine is a versatile precursor for building fused heterocyclic structures. These cyclization reactions are a cornerstone in the synthesis of complex molecules from relatively simple starting materials. mdpi.com The specific conditions of the reaction, such as the choice of catalyst and solvent, can direct the pathway towards the desired cyclic product. researchgate.net

The synthesis of heterocyclic compounds from this compound is a significant area of its application. Following the reduction of the nitro group to form 3,5-dibromo-1,2-diaminobenzene, this intermediate can be reacted with various dicarbonyl or equivalent compounds to construct fused heterocyclic rings.

A notable example is the synthesis of pteridine (B1203161) derivatives. Research has shown that this compound can be converted into 6,8-dibromobenzo[g]pteridine-2,4(3H,10H)-dione. mdpi.com This transformation involves an initial reduction of the nitro group, followed by a cyclization reaction with a suitable partner like alloxan (B1665706) or a derivative, leading to the formation of the complex, multi-ring pteridine system. mdpi.com Such heterocyclic compounds are of interest in medicinal chemistry and materials science.

Table 3: Example of Heterocyclic Compound Formation

| Starting Material | Key Transformation | Resulting Heterocycle | Reference |

|---|

Iv. Spectroscopic and Computational Analysis of 2,4 Dibromo 6 Nitroaniline and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural components. Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques used to obtain this information.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 2,4-Dibromo-6-nitroaniline, the FTIR spectrum is characterized by distinct peaks corresponding to the amine (N-H), nitro (NO₂), and carbon-bromine (C-Br) bonds, as well as vibrations of the aromatic ring.

Key absorption bands for this compound include prominent N-H stretching vibrations from the primary amine group, typically observed in the region of 3350 cm⁻¹. The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch often found around 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While detailed experimental FT-Raman spectra for this compound are not extensively documented in publicly available literature, the technique is valuable for identifying vibrations that are weak or absent in the FTIR spectrum, such as certain symmetric vibrations and those of non-polar bonds.

Vibrational Assignments and Characteristic Group Frequencies

The assignment of vibrational frequencies to specific molecular motions is crucial for a complete structural analysis. Based on established group frequency data, the vibrational spectrum of this compound can be interpreted. The primary functional groups—amine and nitro—provide the most readily identifiable frequencies.

The N-H stretching vibrations of the amino group are typically strong and appear at higher wavenumbers. The nitro group's asymmetric and symmetric stretches are also strong and are key indicators of its presence. Vibrations associated with the benzene (B151609) ring, such as C-H and C=C stretching, occur in their expected regions. The C-Br stretching vibrations are found at lower frequencies, typically below 700 cm⁻¹.

Table 1: Characteristic Infrared Group Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| N-H Stretch | Amino (-NH₂) | ~3350 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | ~1520 |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | ~1340 |

| C-N Stretch | Amino, Nitro | 1250 - 1350 |

| C-Br Stretch | Bromo-substituent | < 700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

The proton (¹H) NMR spectrum of this compound is relatively simple due to its substitution pattern. The molecule has two aromatic protons in different chemical environments. The strong deshielding effects of the two bromine atoms and the nitro group cause the signals for these protons to appear downfield.

The aromatic protons are expected to appear as two distinct singlets in the chemical shift range of approximately δ 7.8–8.2 ppm. The lack of adjacent protons means no spin-spin coupling occurs between them, resulting in sharp singlet signals. The amino group protons (-NH₂) would typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.8 - 8.2 | Singlet |

| Aromatic H | 7.8 - 8.2 | Singlet |

| Amino (-NH₂) | Variable | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the attached substituents.

Carbons bonded to Bromine (C-Br): These carbons are expected to be shifted downfield, but less so than those bonded to nitrogen or the nitro group.

Carbon bonded to the Amino Group (C-NH₂): This carbon will be significantly shielded compared to the others, appearing at a lower chemical shift.

Carbon bonded to the Nitro Group (C-NO₂): This carbon is deshielded and will appear at a high chemical shift.

Carbons bonded to Hydrogen (C-H): These carbons will appear in the typical aromatic region, with their exact shifts influenced by the neighboring substituents.

While specific, fully assigned experimental data is not widely published, the spectrum would provide a clear carbon fingerprint of the substitution pattern on the aromatic ring. umsystem.edu

Table 3: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Assignment | Expected Chemical Shift Region |

| C1 | C-NH₂ | Shielded |

| C2 | C-Br | Downfield |

| C3 | C-H | Aromatic Region |

| C4 | C-Br | Downfield |

| C5 | C-H | Aromatic Region |

| C6 | C-NO₂ | Deshielded (High ppm) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular weight is 295.92 g/mol . sigmaaldrich.com In a mass spectrum, this would correspond to a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) value reflecting this mass.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. This pattern will show three peaks: one for the ion with two ⁷⁹Br atoms ([M]⁺), one for the ion with one ⁷⁹Br and one ⁸¹Br atom ([M+2]⁺), and one for the ion with two ⁸¹Br atoms ([M+4]⁺). The relative intensities of these peaks will be approximately in a 1:2:1 ratio.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (approx.) | Relative Intensity |

| [C₆H₄⁷⁹Br₂N₂O₂]⁺ | 294 | 1 |

| [C₆H₄⁷⁹Br⁸¹BrN₂O₂]⁺ | 296 | 2 |

| [C₆H₄⁸¹Br₂N₂O₂]⁺ | 298 | 1 |

Note: The table is predictive and based on the natural isotopic abundance of bromine.

Computational Chemistry Studies

Computational chemistry provides valuable insights into the molecular properties of compounds like this compound, complementing experimental data. Density Functional Theory (DFT) is a particularly powerful method for these investigations.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations can predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. For substituted nitroanilines, DFT has been successfully employed to understand their structure-property relationships. researchgate.net

A fundamental step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G*, have been shown to provide optimized geometries that are in good agreement with experimental data from X-ray crystallography for related molecules like 2,6-dibromo-4-nitroaniline (B165464). nih.gov

The optimized structure of this compound would be influenced by the steric and electronic effects of the bromine and nitro substituents on the aniline (B41778) ring. Intramolecular hydrogen bonding between the amino group and the ortho-nitro group is a common feature in 2-nitroaniline (B44862) derivatives and would be expected to play a significant role in determining the geometry of this compound. researchgate.net

Table 2: Representative Predicted Bond Lengths and Angles for a Substituted Aniline Ring (based on related structures)

| Parameter | Typical Value |

| C-C (aromatic) bond length | ~1.40 Å |

| C-N (amino) bond length | ~1.39 Å |

| C-N (nitro) bond length | ~1.47 Å |

| N-O (nitro) bond length | ~1.23 Å |

| C-Br bond length | ~1.90 Å |

| C-C-C bond angle | ~120° |

| H-N-H bond angle | ~113° |

| O-N-O bond angle | ~125° |

Note: These are generalized values and the actual optimized parameters for this compound would be specific to its unique electronic and steric environment.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, while the LUMO is likely to be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group, a characteristic feature of many nitroaniline derivatives that contributes to their chemical and optical properties. scispace.com DFT calculations can provide visualizations of these orbitals and their energy levels. researchgate.net

Table 3: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself would show a complex potential distribution influenced by the competing electron-donating amino group and the electron-withdrawing nitro and bromo groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Density Functional Theory (DFT) Calculations

Simulation of Vibrational Spectra

The simulation of vibrational spectra using quantum chemical methods is a cornerstone for the analysis and interpretation of experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. For nitroaniline derivatives, calculations are commonly performed using Density Functional Theory (DFT), often with the B3LYP functional and basis sets like 6-311G(d,p). scholarsresearchlibrary.com These calculations yield harmonic vibrational frequencies, which, while systematically higher than experimental frequencies due to the neglect of anharmonicity, can be corrected using scaling factors to provide excellent agreement with observed data. scholarsresearchlibrary.com

The process involves first optimizing the molecular geometry to find the minimum energy structure. Subsequently, vibrational frequency calculations are performed on this optimized structure. The results provide not only the wavenumbers of the normal modes of vibration but also their corresponding IR intensities and Raman activities. This information is crucial for the unambiguous assignment of the bands observed in experimental spectra. scholarsresearchlibrary.com For example, in aromatic amines, the characteristic N-H stretching frequencies of the amino group are predicted and observed in the 3300-3500 cm⁻¹ region. jchps.com Similarly, the asymmetric and symmetric stretching vibrations of the nitro group are typically found around 1580 cm⁻¹ and 1346 cm⁻¹, respectively. jchps.com The C-Br stretching modes for bromoanilines are also identifiable at lower frequencies.

The simulated spectra can be visualized as spectrograms, which often show a satisfactory coincidence with experimental FT-IR and FT-Raman spectra, validating both the computational method and the experimental assignments. scholarsresearchlibrary.com

Table 1: Representative Vibrational Mode Assignments for Nitroaniline Derivatives

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |

|---|---|---|---|

| Amino (NH₂) | Asymmetric Stretching | 3540 - 3550 | Higher, requires scaling |

| Amino (NH₂) | Symmetric Stretching | 3430 - 3440 | Higher, requires scaling |

| Nitro (NO₂) | Asymmetric Stretching | 1580 - 1585 | Higher, requires scaling |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1350 | Higher, requires scaling |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | Higher, requires scaling |

| Aromatic Ring | C=C Stretching | 1500 - 1600 | Higher, requires scaling |

| Carbon-Halogen | C-Br Stretching | 500 - 650 | Higher, requires scaling |

Note: Calculated frequencies are harmonic and are typically higher than observed anharmonic frequencies.

Transition State Modeling and Activation Energies

Computational chemistry is a vital tool for elucidating reaction mechanisms by modeling transition states and calculating their associated activation energies. For substituted anilines like this compound, DFT calculations can be employed to map out potential energy surfaces for various reactions. For instance, DFT models using the B3LYP/6-31G* level of theory have been used to investigate transition states in reactions involving this compound, identifying specific carbon atoms (C-1 and C-3) as the most reactive sites for electrophilic substitution, such as amination.

The modeling process involves locating the saddle point on the potential energy surface that connects reactants and products, which corresponds to the transition state structure. Frequency calculations are then performed to confirm that this structure is indeed a true transition state, characterized by having exactly one imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for understanding reaction kinetics. While specific activation energy values for reactions of this compound are not extensively reported in readily available literature, the methodology is well-established for bromoanilines and other aromatic compounds. dntb.gov.ua These computational studies help validate experimental outcomes and predict the regioselectivity of chemical reactions.

Charge Transfer and Nonlinear Optical Properties

Molecules like this compound, which contain both electron-donating (amino, -NH₂) and electron-withdrawing (nitro, -NO₂; bromo, -Br) groups attached to a π-conjugated system (the benzene ring), are known as "push-pull" systems. researchgate.net This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor group upon electronic excitation, which is a key requirement for significant nonlinear optical (NLO) properties. researchgate.netresearchgate.net Organic NLO materials are of great interest for applications in photonics and optoelectronics. researchgate.netnih.gov

Computational studies are essential for predicting and understanding the NLO response of these molecules. Key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) can be calculated using quantum chemical methods. jchps.comnih.gov A large value of the first-order hyperpolarizability (β) indicates a strong NLO response. jchps.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. In push-pull molecules, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's reactivity and the energy of the ICT transition. scholarsresearchlibrary.comjchps.com A smaller energy gap generally correlates with easier charge transfer and potentially enhanced NLO properties. nih.gov For nitroaniline derivatives, calculations show that charge transfer occurs within the molecule, and this ICT character is crucial for obtaining high NLO coefficients. jchps.comresearchgate.net

Table 2: Calculated Electronic Properties for a Representative Nitroaniline (4-Nitroaniline)

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.65 | eV |

| LUMO Energy | E_LUMO | -1.82 | eV |

| HOMO-LUMO Gap | ΔE | 4.83 | eV |

| First Hyperpolarizability | β_total | 9.28 x 10⁻³⁰ | esu |

Data derived from DFT/B3LYP/6-31+G(d,p) calculations on 4-nitroaniline (B120555). jchps.com

Theoretical Prediction of Spectroscopic Data

Theoretical calculations are widely used to predict a range of spectroscopic data for molecules like this compound and its derivatives. researchgate.netsemanticscholar.org As discussed, vibrational spectra (IR and Raman) can be accurately predicted using DFT methods. scholarsresearchlibrary.com

Beyond vibrational spectroscopy, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict electronic absorption spectra (UV-Vis). These calculations provide information on the energies of electronic transitions, the corresponding absorption wavelengths (λ_max), and the oscillator strengths (a measure of transition probability). researchgate.net For push-pull systems, the lowest energy transition often corresponds to the HOMO→LUMO excitation and is characterized as an ICT band. researchgate.net Theoretical studies on p-nitroaniline derivatives show that electron-donating substituents tend to cause a redshift (shift to longer wavelength) in the absorption spectrum, while electron-withdrawing groups cause a blueshift (shift to shorter wavelength). researchgate.netresearchgate.net The inclusion of solvent effects in calculations, often using models like the Polarized Continuum Model (PCM), can improve the accuracy of predicted spectra, as these models account for the influence of the surrounding medium on the molecule's electronic structure. researchgate.netresearchgate.net

Correlation between Computational and Experimental Data

A critical aspect of computational studies is the correlation of theoretical predictions with experimental results. This comparison serves to validate the computational models and provides a deeper understanding of the experimental observations.

In the case of electronic spectra, TD-DFT calculations can often predict UV-Vis absorption wavelengths that are in good agreement with experimental measurements, especially when solvent effects are considered. researchgate.net Similarly, calculated NLO properties, such as the hyperpolarizability (β), can be correlated with experimental measurements from techniques like Kurtz-Perry powder analysis, which confirms the second-harmonic generation (SHG) efficiency of a material. jchps.com The synergy between computation and experiment is thus a powerful approach in the comprehensive characterization of molecules like this compound.

V. Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Dye and Pigment Manufacturing

2,4-Dibromo-6-nitroaniline is a well-established intermediate in the production of dyes and pigments. biosynth.comchemicalbook.com Its chemical properties allow for the creation of a diverse palette of colors.

A significant application of this compound is in the synthesis of azo disperse dyes. researchgate.netrsc.org These dyes are particularly important for coloring hydrophobic fabrics like polyester (B1180765). The process typically involves a diazotization reaction of the aniline (B41778), followed by coupling with another aromatic compound to form the azo linkage (-N=N-), which is the basis of the dye's color. nih.gov The presence of the bromo and nitro groups on the aniline ring influences the final color and properties of the dye. For instance, some dyes derived from trisubstituted anilines, including this compound, can produce deep blue shades on polyester with good fastness properties. researchgate.net

A notable and environmentally conscious method for preparing the related 2,6-dibromo-4-nitroaniline (B165464), another important dye intermediate, involves an organic solvent-free process using bromide-bromate salts in an aqueous acidic medium. researchgate.netrsc.org This "green chemistry" approach highlights a move towards more sustainable practices in the dye manufacturing industry. researchgate.net

Table 1: Examples of Azo Disperse Dyes and their Precursors

| Diazo Component | Coupling Component | Resulting Dye Color/Application |

|---|---|---|

| This compound | Various aromatic compounds | Used in the synthesis of a range of colored dyes |

| 2,6-Dibromo-4-nitroaniline | 2-acetylamino-5-methoxy-4-N-ß-cyanoethyl-N-ß-hydroxyethylaniline | Blue disperse dyes for polyester |

| 2,6-Dibromo-4-nitroaniline | N-ß-hydroxyethyl-1-naphthylamine | Blue disperse dyes for polyester |

Precursor for Pharmaceutical Intermediates

The structural motifs present in this compound make it a valuable starting material for the synthesis of more complex molecules that can serve as pharmaceutical intermediates. biosynth.com The bromine atoms can be replaced through various chemical reactions, and the nitro group can be reduced to an amine, providing multiple points for molecular modification. smolecule.com This versatility allows for the construction of diverse molecular scaffolds that are of interest in medicinal chemistry. Research has shown that derivatives of similar halogenated nitroanilines possess biological activity, suggesting potential for the development of new therapeutic agents. smolecule.com

Building Block for Complex Molecules and Heterocyclic Systems

Beyond its use in dyes and potential pharmaceuticals, this compound is a fundamental building block for constructing intricate organic molecules and heterocyclic systems. biosynth.com Its reactive sites—the amino group, the nitro group, and the bromine atoms—can be selectively manipulated to create a wide array of derivatives. smolecule.com For example, the bromine atoms can participate in cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds and build larger, more complex structures. smolecule.com Furthermore, the aniline moiety can be used to synthesize various heterocyclic compounds, which are core structures in many biologically active molecules and functional materials. One study detailed the preparation of a dibrominated benzopteridine dione (B5365651) from this compound, showcasing its utility in creating complex heterocyclic systems. mdpi.com

Exploration in Halogen-Rich Polymers

The presence of two bromine atoms in this compound makes it an interesting candidate for the development of halogen-rich polymers. Halogenated compounds are often explored for their flame-retardant properties and other unique material characteristics. The incorporation of this dibrominated aniline into polymer chains could impart desirable properties to the resulting materials. Research into similar multi-halogenated compounds has indicated their potential in materials science applications.

Vi. Environmental and Safety Considerations in Research Settings

Handling and Storage Guidelines for Researchers

Proper handling and storage procedures are critical to ensure the safety of researchers working with 2,4-Dibromo-6-nitroaniline. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. tcichemicals.comfishersci.cathermofisher.com

Personal Protective Equipment (PPE): Researchers must use appropriate personal protective equipment to prevent exposure. This includes:

Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and dust. tcichemicals.comechemi.com

Skin Protection: Chemical-impermeable gloves and protective clothing are necessary to prevent skin contact. tcichemicals.comechemi.com Contaminated clothing should be removed and washed before reuse. echemi.comfluorochem.co.uk

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors. fluorochem.co.ukthermofisher.com If exposure limits are exceeded, a full-face respirator may be required. echemi.com

Handling Procedures:

Avoid contact with skin, eyes, and clothing. tcichemicals.comfluorochem.co.uk

Do not eat, drink, or smoke in areas where the compound is handled or stored. tcichemicals.comechemi.comfluorochem.co.uk

Wash hands thoroughly after handling. echemi.comthermofisher.com

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge, as fine dust can form explosive mixtures with air. echemi.comfluorochem.co.uk

Storage Conditions: Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

Store in a tightly closed container in a dry, cool, and well-ventilated place. tcichemicals.comechemi.comfluorochem.co.uk

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. tcichemicals.comchemsrc.com

Store locked up and away from foodstuff containers. tcichemicals.comechemi.com

Interactive Data Table: Handling and Storage Summary

| Guideline Category | Specific Recommendation | Rationale |

| Personal Protective Equipment | Wear safety goggles, chemical-resistant gloves, and a lab coat. tcichemicals.comechemi.com | Prevents eye and skin irritation/burns from accidental contact. tcichemicals.comfluorochem.co.uk |

| Use a respirator if ventilation is inadequate. echemi.com | Avoids respiratory tract irritation from inhaling dust or fumes. fluorochem.co.uk | |

| Engineering Controls | Handle in a chemical fume hood. fluorochem.co.uk | Minimizes inhalation exposure and contains potential spills. fluorochem.co.uk |

| Work Practices | Avoid creating dust. echemi.comfluorochem.co.uk | Reduces the risk of inhalation and widespread contamination. |

| Wash hands thoroughly after handling. echemi.comthermofisher.com | Prevents accidental ingestion and cross-contamination. echemi.com | |

| Do not eat, drink, or smoke in the lab. tcichemicals.comechemi.comfluorochem.co.uk | Prevents ingestion of the hazardous chemical. | |

| Storage | Store in a cool, dry, well-ventilated area. tcichemicals.comechemi.comfluorochem.co.uk | Ensures chemical stability and prevents degradation. tcichemicals.com |

| Keep container tightly closed. tcichemicals.comechemi.comfluorochem.co.uk | Prevents release of vapors and contamination. | |

| Store away from incompatible materials (e.g., strong oxidizing agents). tcichemicals.comchemsrc.com | Avoids potentially violent or hazardous reactions. | |

| Store in a locked cabinet. echemi.comfluorochem.co.uk | Restricts access to authorized personnel only. |

Waste Management and Disposal in Academic Laboratories

The disposal of this compound and its containers must be managed in accordance with institutional, local, regional, and national regulations for hazardous waste. thermofisher.comfishersci.commtu.edu Improper disposal can lead to environmental contamination and legal repercussions. northwestern.edu

Waste Identification and Collection:

this compound waste is classified as hazardous. thermofisher.comlehigh.edu

Collect waste in containers that are compatible with the chemical, in good condition, and properly labeled with the words "Hazardous Waste" and the full chemical name. lehigh.edu Abbreviations or chemical formulas are not acceptable. lehigh.edu

Do not mix this compound waste with other waste streams, particularly incompatible chemicals. lehigh.edu It is often recommended to separate halogenated organic waste from non-halogenated waste. northwestern.eduvumc.org

Disposal Procedures:

All hazardous chemical waste, including this compound, must be disposed of through an approved waste disposal plant or a designated environmental health and safety (EHS) office at the academic institution. thermofisher.comvumc.orgtcichemicals.com

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. lehigh.edu Discharge into the environment must be avoided. echemi.comfluorochem.co.uk

For spills, collect the material using an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. fluorochem.co.uk

Empty containers that held this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste. lehigh.eduvumc.org After proper rinsing and defacing the label, the container may be disposed of as regular trash, though reusing the container for compatible waste is a better practice. lehigh.edu

Institutional Responsibility: Academic laboratories must have clear and established procedures for hazardous waste management. mtu.edu This includes providing training to all personnel who handle hazardous chemicals on proper disposal procedures and emergency protocols for spills or leaks. vumc.org The institution's EHS office is typically responsible for the final collection and off-site disposal of the hazardous waste. vumc.orguthsc.edu

Interactive Data Table: Waste Disposal Summary

| Step | Action | Justification |

| 1. Classification | Classify as hazardous waste. thermofisher.comlehigh.edu | Ensures compliance with regulations and proper handling. mtu.edu |

| 2. Segregation | Collect in a dedicated, compatible, and sealed container. lehigh.edu | Prevents reactions with incompatible substances and environmental release. |

| Separate from non-halogenated waste streams. northwestern.eduvumc.org | Reduces disposal costs and facilitates appropriate treatment methods. vumc.org | |

| 3. Labeling | Label the container clearly with "Hazardous Waste" and "this compound". lehigh.edu | Provides clear identification for safe handling and disposal. lehigh.edu |

| 4. Spills | Absorb spills with inert material (e.g., vermiculite) and place in a sealed container for disposal. fluorochem.co.uk | Contains the spill and prevents further contamination. |

| 5. Container Disposal | Triple-rinse empty containers with a suitable solvent. lehigh.eduvumc.org | Removes residual hazardous material. |

| Collect the rinsate as hazardous waste. lehigh.eduvumc.org | Prevents the discharge of hazardous chemicals into the environment. | |

| 6. Final Disposal | Arrange for pickup by the institution's Environmental Health and Safety department. vumc.org | Ensures legal and safe disposal according to regulations. mtu.edu |

Q & A

Q. What are the common synthetic routes for preparing 2,4-dibromo-6-nitroaniline, and what experimental parameters critically influence yield and purity?

Synthesis involves bromination of 6-nitroaniline derivatives. Direct bromination with Br₂ in H₂SO₄/HBr at 0–5°C achieves regioselectivity, yielding ~75% . Stepwise nitration followed by bromination under inert conditions minimizes side products. Recrystallization in ethanol/water enhances purity (95%+) . Key parameters include stoichiometric Br₂:substrate ratios (2:1) and precise temperature control to avoid over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- ¹H/¹³C NMR : Aromatic protons appear as singlets (δ 7.8–8.2 ppm) due to symmetry; bromine and nitro groups cause deshielding .

- IR : Nitro stretches at 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric); N-H stretches at 3350 cm⁻¹ .

- MS : Molecular ion [M⁺] at m/z 295.92 with isotopic patterns (²⁷⁹Br/⁸¹Br) confirm two bromine atoms .

- X-ray crystallography : SHELX programs resolve crystal structures, revealing hydrogen-bonding networks .

Q. What are the key physicochemical properties of this compound relevant to its reactivity?

- Solubility : <0.1 g/L in water; soluble in DMF/DMSO .

- Thermal stability : Decomposes above 200°C, enabling high-temperature reactions .

- Electronic effects : Hammett σ+ = 1.62 indicates strong electron-withdrawing effects, directing nucleophilic substitution to meta/para positions .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing benzotriazole derivatives?

Reduction with SnCl₂/HCl in ethanol yields 3,5-dibromo-o-phenylenediamine, which undergoes nitrous acid cyclization to form 4,6-dibromobenzotriazole (79% yield). Mechanistically, diazotization and [3+2] cycloaddition generate the triazole core, critical for UV stabilizers and corrosion inhibitors . Reaction progress is monitored via TLC (hexane:EtOAc 3:1).

Q. What computational approaches predict regioselectivity in nucleophilic aromatic substitution reactions?

DFT (B3LYP/6-31G*) models transition states, identifying C-1 and C-3 as reactive sites. Fukui indices and molecular electrostatic potential maps validate experimental outcomes (e.g., 85% para-substitution in amination). QSAR models correlate substituent effects with reaction rates .

Q. How can researchers resolve contradictions in reported synthetic yields?

Design of experiments (DoE) identifies critical variables: H₂SO₄ concentration (40% optimal) improves bromination yield to 78%. Comparative NMR of by-products (e.g., 2,4,6-tribromoaniline) clarifies purity discrepancies. Response surface methodology optimizes conflicting parameters .

Q. What role does this compound play in disperse dye synthesis?

As a diazo component, it couples with N,N-dialkylanilines to form azo dyes (λmax ≈ 580 nm, blue). UV-Vis spectroscopy confirms ε > 20,000 L·mol⁻¹·cm⁻¹. X-ray diffraction reveals planar structures, while solvatochromic shifts (Δλmax = 30 nm in ethanol vs. DMF) guide solvent selection .

Q. What analytical challenges arise in quantifying trace impurities?

Tribrominated by-products co-elute in HPLC (C18 column, acetonitrile/water). UPLC-MS/MS with MRM transitions (m/z 297 → 79) achieves 0.01% detection limits. Ion chromatography quantifies residual bromide (<50 ppm), validated via spike-recovery (98–102% accuracy) per ICH Q3A .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。